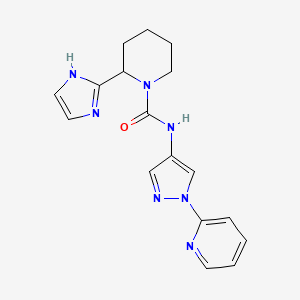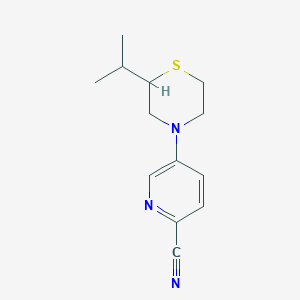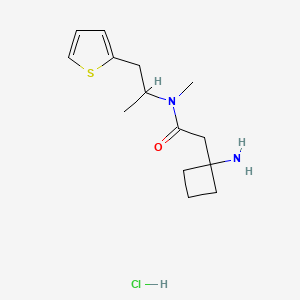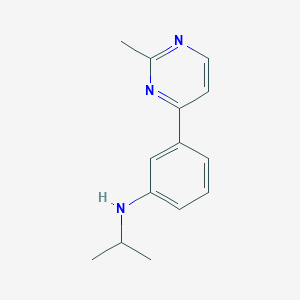
2-(1H-imidazol-2-yl)-N-(1-pyridin-2-ylpyrazol-4-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-imidazol-2-yl)-N-(1-pyridin-2-ylpyrazol-4-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in the scientific literature.
作用机制
The mechanism of action of compound X is not fully understood. However, studies have shown that compound X inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. It is also believed that compound X exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. Studies have shown that compound X can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of NF-κB, a transcription factor that is involved in inflammation.
实验室实验的优点和局限性
One of the main advantages of using compound X in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology. However, one limitation of using compound X is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of compound X. One area of research is to further elucidate the mechanism of action of compound X. This will help to better understand how it exerts its anti-cancer and neuroprotective effects. Another area of research is to develop more efficient synthesis methods for compound X, which will make it more accessible for research purposes. Additionally, studies can be conducted to explore the potential of compound X in other areas of research, such as infectious diseases and autoimmune disorders.
In conclusion, compound X is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-cancer and neuroprotective effects make it a valuable tool for studying cancer biology and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of compound X and to explore its potential in other areas of research.
合成方法
The synthesis of compound X involves a multistep process that requires expertise in organic chemistry. The first step involves the preparation of 2-(1H-imidazol-2-yl) acetic acid, which is then reacted with 1-pyridin-2-ylhydrazine to form 2-(1H-imidazol-2-yl)-N-(1-pyridin-2-yl) acetohydrazide. This intermediate compound is then reacted with 4-bromo-1-(piperidin-4-yl) butan-1-one to form the final product, 2-(1H-imidazol-2-yl)-N-(1-pyridin-2-ylpyrazol-4-yl)piperidine-1-carboxamide.
科学研究应用
Compound X has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of compound X is in the field of cancer research. Studies have shown that compound X has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Compound X has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Another potential application of compound X is in the field of neurodegenerative diseases. Studies have shown that compound X has neuroprotective effects and can prevent the death of neurons in the brain. This makes it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(1H-imidazol-2-yl)-N-(1-pyridin-2-ylpyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c25-17(23-10-4-2-5-14(23)16-19-8-9-20-16)22-13-11-21-24(12-13)15-6-1-3-7-18-15/h1,3,6-9,11-12,14H,2,4-5,10H2,(H,19,20)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVYNBNDOYNUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NC=CN2)C(=O)NC3=CN(N=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7639492.png)
![5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7639496.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7639506.png)
![(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7639517.png)

![3-[(2-Methoxypyridin-3-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7639526.png)


![2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide](/img/structure/B7639587.png)

![[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7639593.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1,2,3,4-tetrahydroquinolin-7-yl)acetamide;hydrochloride](/img/structure/B7639598.png)
![3-fluoro-N-[2-methyl-3-(methylamino)propyl]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B7639605.png)
![2-hydroxy-N-[(4-hydroxyphenyl)methyl]-N,2-dimethyl-3-phenylpropanamide](/img/structure/B7639612.png)